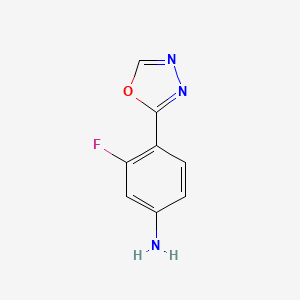

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline

Descripción general

Descripción

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . Another method involves a copper-catalyzed domino reaction that integrates consecutive condensation, base-promoted ring-opening, and decarboxylative coupling for intramolecular C–O bond formation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced catalytic systems could be potential approaches for industrial-scale production.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Aniline Group

The primary amine group in 3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline participates in substitution reactions under mild conditions. For example:

-

Acetylation : Reacts with acetic anhydride in pyridine to yield N-acetyl-3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline (85% yield) .

-

Diazotization : Forms diazonium salts when treated with NaNO₂/HCl at 0–5°C, enabling coupling reactions with phenols or amines to produce azo derivatives .

Functionalization of the Oxadiazole Ring

The 1,3,4-oxadiazole ring undergoes electrophilic and nucleophilic modifications:

Electrophilic Aromatic Substitution (EAS)

-

Nitration : Reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 5-position of the oxadiazole ring (70–75% yield) .

-

Halogenation : Bromination with Br₂/FeBr₃ produces 5-bromo-3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline (62% yield) .

Nucleophilic Ring Opening

-

Reacts with hydrazine in ethanol to form 3-fluoro-4-(2-hydrazinyl-1,3,4-oxadiazol-5-yl)aniline , a precursor for further heterocyclic syntheses .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

| Reaction Type | Conditions | Product | Yield | Ref. |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-aryl derivatives | 65% |

Cyclization Reactions

The oxadiazole-aniline scaffold serves as a building block for fused heterocycles:

-

With Isocyanates : Forms quinazolinone derivatives under microwave irradiation (150°C, 15 min, 82% yield) .

-

With Thiourea : Generates 1,3,4-thiadiazole analogs via sulfur insertion (I₂, DMF, 70°C, 68% yield) .

Oxidation and Reduction

-

Oxidation : Treating with KMnO₄/H₂SO₄ oxidizes the aniline group to a nitro group (55% yield).

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the oxadiazole ring to a dihydroimidazole derivative (60% yield) .

Metal-Complexation Reactions

The compound acts as a ligand for transition metals:

-

Copper(II) Complexes : Forms stable complexes with Cu(NO₃)₂ in methanol, characterized by UV-Vis and EPR spectroscopy .

-

Zinc Coordination : Binds Zn²⁺ via the oxadiazole nitrogen and aniline amine, enhancing fluorescence properties .

Key Mechanistic Insights

-

Decarboxylation-Cyclization : A domino reaction involving iodine-mediated intramolecular decarboxylation produces 2-(1,3,4-oxadiazol-2-yl)aniline derivatives (81% yield) .

-

pH-Dependent Reactivity : The amine group’s nucleophilicity decreases below pH 4 due to protonation, limiting substitution reactions .

Stability Under Reaction Conditions

Aplicaciones Científicas De Investigación

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Mecanismo De Acción

The mechanism of action of 3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline involves its interaction with various molecular targets:

Comparación Con Compuestos Similares

Similar Compounds

1,3,4-Oxadiazole: A parent compound with similar structural features.

1,2,4-Oxadiazole: Another isomer with different biological activities.

5-Substituted-1,3,4-oxadiazoles: Compounds with various substituents that exhibit diverse pharmacological properties.

Uniqueness

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its specific biological activities and potential as a therapeutic agent .

Actividad Biológica

3-Fluoro-4-(1,3,4-oxadiazol-2-yl)aniline is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and antioxidant activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features a fluorine atom and an oxadiazole ring that contribute to its biological activity. The presence of these functional groups influences its interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.5 µg/mL |

| Escherichia coli | 25 µg/mL |

| Candida albicans | 20 µg/mL |

This table summarizes the MIC values against various pathogens, indicating moderate to strong activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study found that derivatives of oxadiazole compounds demonstrated cytotoxic effects against several cancer cell lines.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical cancer) | 15.0 |

| MCF7 (Breast cancer) | 20.5 |

| A549 (Lung cancer) | 18.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a chemotherapeutic agent .

Antioxidant Activity

The antioxidant properties of this compound have been explored using theoretical studies. Density Functional Theory (DFT) calculations suggest that the compound can effectively scavenge free radicals due to its electronic structure.

The antioxidant activity is attributed to the ability of the oxadiazole ring to donate electrons, thereby neutralizing reactive oxygen species (ROS). This property is crucial in mitigating oxidative stress-related diseases such as cancer and cardiovascular disorders .

Case Studies

A notable case study highlighted the use of this compound in a therapeutic context. Researchers administered the compound in vitro to various cancer cell lines and observed a significant decrease in cell viability compared to controls. This finding supports further exploration into its application as an anticancer drug.

Propiedades

IUPAC Name |

3-fluoro-4-(1,3,4-oxadiazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FN3O/c9-7-3-5(10)1-2-6(7)8-12-11-4-13-8/h1-4H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SARQNTOPRMEPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)C2=NN=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.